molecular formula C32H50O8 B190870 Cucurbitacin IIa CAS No. 58546-34-2

Cucurbitacin IIa

Cat. No.: B190870
CAS No.: 58546-34-2
M. Wt: 562.7 g/mol
InChI Key: LKYNAQSYQLFTCM-GYXNDICUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Future Directions

Cucurbitacins offer a promising avenue for future cancer treatment strategies, and their diverse mechanisms of action make them attractive candidates for further investigation . The pace of research, as evidenced by the increasing number of published reports, suggests a promising future .

Biochemical Analysis

Biochemical Properties

Cucurbitacin IIa interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit cell proliferation, invasion, and migration, induce apoptosis, and encourage cell cycle arrest . The main mechanism involved in imparting the anti-tumorigenic potentials of this compound involves inhibition of the JAK/STAT3 signaling pathway, which plays an essential role in activation, proliferation, and maintenance of cancerous cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to act as a tyrosine kinase inhibitor of the EGFR, altering the expression of genes in the EGFR/MAPK pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the caspase cascade, leading to upregulation of caspase-3 or 9 with subsequent PARP (poly ADP-ribose polymerase) protein partition that promotes apoptosis of the cell .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has been reported that derivatives of Cucurbitacins can have different effects from their predecessors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic or adverse effects at high doses have not been explicitly reported, it is known that this compound displays potent apoptosis-inducing, cell cycle arresting, and in vivo anticancer effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

It is known that this compound has a high volume of distribution, reflecting in the wide dispersion toward target organs

Preparation Methods

Synthetic Routes and Reaction Conditions

Hemslecin A can be synthesized through a series of chemical reactions involving the cucurbitane skeleton. The synthesis typically involves multiple steps, including oxidation, reduction, and acetylation reactions . The reaction conditions often require specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of Hemslecin A involves the extraction of the compound from the tubers of Hemsleya plants. The extraction process usually employs ultrasonic extraction methods using solvents such as ethanol or methanol . After extraction, the compound is purified through crystallization and other purification techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Hemslecin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Hemslecin A include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Hemslecin A include various derivatives with enhanced biological activities. For example, the acetylation of Hemslecin A can produce derivatives with improved antibacterial properties .

Comparison with Similar Compounds

Hemslecin A is unique among its similar compounds due to its specific structural features and biological activities. Similar compounds include:

Hemslecin A stands out due to its potent antibacterial and antiviral activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNAQSYQLFTCM-GYXNDICUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926388
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58546-34-2, 129357-90-0
Record name Hemslecin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin IIa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58546-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin IIa
Reactant of Route 2
Cucurbitacin IIa
Reactant of Route 3
Cucurbitacin IIa
Reactant of Route 4
Cucurbitacin IIa
Reactant of Route 5
Cucurbitacin IIa
Reactant of Route 6
Cucurbitacin IIa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.